1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione

Catalog No.
S12371761
CAS No.
512782-64-8
M.F
C6H5N3O2
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione

CAS Number

512782-64-8

Product Name

1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione

IUPAC Name

2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C6H5N3O2/c10-4-2-1-3-5(7-4)8-9-6(3)11/h1-2H,(H3,7,8,9,10,11)

InChI Key

QRWZPTSXCFMELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=O)NN2

1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione is a bicyclic heterocyclic compound characterized by its unique pyrazole and pyridine ring fusion. This compound exhibits two tautomeric forms: the 1H and 2H isomers, with the 1H form being more prevalent in literature. The structure consists of a pyrazole ring fused to a pyridine ring, with keto groups at positions 3 and 6, contributing to its chemical reactivity and biological activity. The compound's molecular formula is C₈H₆N₂O₂, highlighting its nitrogen-rich structure which is significant for various chemical interactions and biological functions .

Due to its functional groups:

  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitution reactions that modify the compound's properties.
  • Cyclization: It can also participate in cyclization reactions to form new heterocycles, expanding its structural diversity .

Research indicates that 1H-pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione exhibits notable biological activities:

  • Antimicrobial Properties: Several derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Compounds in this class have been identified as potential inhibitors of Glycogen Synthase Kinase-3 (GSK-3), which is implicated in cancer pathways.
  • Cytotoxic Effects: Studies have demonstrated cytotoxic effects against different cancer cell lines, suggesting potential therapeutic applications .

Various synthetic routes have been developed for 1H-pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione:

  • Microwave-Assisted Synthesis: A one-pot condensation method involving 5-aminopyrazoles, formaldehyde, and β-diketones catalyzed by InCl₃ in aqueous media has been reported. This method is efficient and environmentally friendly, yielding high purity products in shorter reaction times compared to traditional methods .
  • Reflux Methods: Traditional reflux methods using solvents like acetic acid or ethanol have also been utilized to synthesize derivatives of this compound through various condensation reactions with hydrazines and diketones .

The applications of 1H-pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione are diverse:

  • Pharmaceutical Development: Due to its biological activities, it serves as a scaffold for developing new antimicrobial and antitumor agents.
  • Chemical Probes: Its unique structure makes it suitable for use as a chemical probe in biological studies to understand disease mechanisms.
  • Material Science: Some derivatives are explored for their potential use in organic electronics due to their electronic properties .

Interaction studies involving 1H-pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione have focused on:

  • Protein Binding: Investigations into how these compounds interact with specific proteins involved in cancer pathways have been conducted.
  • Enzyme Inhibition: Studies assessing the inhibition of key enzymes like GSK-3 have highlighted the potential of these compounds as therapeutic agents in oncology .

Several compounds share structural features with 1H-pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1H-Pyrazolo[3,4-c]pyridineSimilar bicyclic structure but different ring fusionExhibits different biological activity profiles
1H-Pyrazolo[4,3-b]pyridineContains a different arrangement of nitrogen atomsKnown for distinct pharmacological properties
1-Methylpyrazolo[3,4-b]pyridineMethyl substitution at the pyrazole positionIncreased lipophilicity affecting bioavailability
1-(Phenyl)pyrazolo[3,4-b]pyridinePhenyl group substitutionEnhanced interactions with biological targets

These compounds illustrate the diversity within the pyrazolo-pyridine family while highlighting the unique characteristics of 1H-pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione that may contribute to its specific applications in medicinal chemistry and material science.

Hydrazine-Based Multi-Component Systems

The use of hydrazine derivatives as NN fragment sources has become a cornerstone in pyrazolopyridine synthesis. For instance, 1H-pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione derivatives are often synthesized via the cyclocondensation of hydrazine hydrate with pyridine precursors containing electrophilic groups at position C3 (e.g., aldehydes, ketones, or nitriles). A representative protocol involves reacting 2-chloro-3-cyanopyridine with hydrazine hydrate in ethanol under reflux, yielding the target compound through sequential nucleophilic attacks and tautomerization. This method achieves regioselectivity by leveraging the electronic effects of substituents on the pyridine ring.

Recent innovations have incorporated aldehydes and malononitrile into MCRs to construct the pyrazolo[3,4-b]pyridine core. For example, a one-pot three-component reaction of tetronic acid, benzaldehyde, and malononitrile in aqueous ethanol, catalyzed by L-proline, produces fused pyrazolopyridines in 82–93% yield. The mechanism involves Knoevenagel condensation followed by Michael addition and intramolecular cyclization, demonstrating the versatility of MCRs in assembling complex heterocycles.

ComponentsConditionsYieldCatalyst
Hydrazine hydrate, 2-chloro-3-cyanopyridineEthanol, reflux, 2–15 h70–85%None
Tetronic acid, benzaldehyde, malononitrileAqueous ethanol, L-proline, rt82–93%L-proline

Solvent-Free and Energy-Efficient Protocols

Green chemistry principles have been applied to MCRs to minimize waste and energy consumption. Solvent-free reactions, such as the cyclocondensation of hydrazine hydrate with 2-chloro-3-ketopyridine derivatives, eliminate the need for toxic solvents and reduce reaction times to 3–10 hours. Ultrasound-assisted synthesis further enhances efficiency, enabling complete conversion in 15 minutes at 50°C. These methods not only improve atom economy but also align with sustainable manufacturing practices.

Density Functional Theory calculations using the Becke-Lee-Yang-Parr hybrid functional with the 6-31G(d,p) basis set reveal crucial electronic characteristics of 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione [1] [2]. The computational analysis demonstrates that this bicyclic heterocycle possesses unique electronic properties that directly influence its chemical reactivity and biological activity.

The frontier molecular orbital analysis indicates a notably small Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 0.17 electron volts, suggesting enhanced chemical reactivity and potential for electron transfer processes [1]. The Highest Occupied Molecular Orbital energy is calculated at -0.22 electron volts, while the Lowest Unoccupied Molecular Orbital energy is -0.05 electron volts [1]. This narrow energy gap facilitates electronic transitions and contributes to the compound's capacity for molecular interactions with biological targets.

The global reactivity descriptors provide additional insights into the compound's chemical behavior. The ionization potential, derived from the Highest Occupied Molecular Orbital energy, is 0.22 electron volts, indicating moderate electron-donating ability [1]. The electron affinity, calculated from the Lowest Unoccupied Molecular Orbital energy, is 0.05 electron volts, suggesting limited electron-accepting capacity [1]. The global hardness parameter is 0.085 electron volts, categorizing the compound as relatively soft and reactive [1].

The electronegativity value of 0.135 electron volts reflects the compound's moderate tendency to attract electrons in chemical bonds [1]. The electrophilicity index of 0.107 electron volts indicates a balanced reactivity profile, neither strongly electrophilic nor nucleophilic [1]. The nucleophilicity index of 9.34 suggests significant nucleophilic character, which is consistent with the presence of nitrogen atoms in the heterocyclic structure [1].

Natural Bond Orbital analysis reveals the charge distribution and electron delocalization patterns within the pyrazolopyridine framework [3]. The carbonyl groups at positions 3 and 6 exhibit significant electron density, contributing to hydrogen bonding capabilities and electrostatic interactions with biological targets [3]. The nitrogen atoms in both the pyrazole and pyridine rings demonstrate varying degrees of electron density, influencing the compound's donor-acceptor properties [3].

Molecular electrostatic potential mapping provides visualization of the electron-rich and electron-poor regions across the molecular surface [2] [4]. The carbonyl oxygen atoms display negative electrostatic potential regions, indicating sites for electrophilic attack and hydrogen bond acceptance [4]. Conversely, the nitrogen-hydrogen bonds show positive potential regions, representing nucleophilic attack sites and hydrogen bond donation capabilities [4].

Molecular Docking Simulations with Therapeutic Targets

Molecular docking studies of 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione derivatives demonstrate significant binding affinity toward multiple therapeutic targets, establishing their potential as versatile bioactive compounds. The computational docking approach employs AutoDock Vina algorithms to predict binding modes and interaction energies with various protein targets [1] [5].

Antibacterial targets represent a primary focus of docking investigations. Against methicillin-resistant Staphylococcus aureus protein (Protein Data Bank identifier 3G7B), pyrazolopyridine derivatives exhibit binding energies of -8.5 kilocalories per mole, superior to standard antibiotics like ciprofloxacin (-7.3 kilocalories per mole) [1]. The binding interactions involve van der Waals contacts with residues Asparagine 54, Serine 55, Glutamic acid 58, Aspartic acid 81, Proline 87, Serine 129, and Threonine 173 [1]. Hydrophobic interactions occur through pi-alkyl bonds with Isoleucine 51, Valine 79, Isoleucine 102, Leucine 103, and Isoleucine 175 [1].

Extended-spectrum beta-lactamase producing Escherichia coli (Protein Data Bank identifier 5UII) demonstrates even stronger binding affinity with pyrazolopyridine derivatives, achieving binding energies of -10.0 kilocalories per mole compared to ciprofloxacin's -8.4 kilocalories per mole [1]. The interaction profile includes van der Waals bonds with Glycine 15, Alanine 19, Threonine 46, Serine 49, Isoleucine 94, and multiple glycine residues (95-97) [1]. Alkyl and pi-alkyl interactions involve Isoleucine 14, Methionine 20, Phenylalanine 31, and Isoleucine 50 [1].

Anticancer targets reveal the versatility of pyrazolopyridine derivatives in kinase inhibition. Cyclin-dependent kinase 2 docking studies show binding energies ranging from -10.35 kilocalories per mole, with critical hydrogen bonding interactions involving Leucine 83 in the adenosine triphosphate binding pocket [6] [7]. Vascular endothelial growth factor receptor 2 exhibits binding energies of -10.09 kilocalories per mole, with pi-pi stacking interactions and hydrogen bonding networks stabilizing the ligand-protein complex [6].

Aurora kinase A demonstrates moderate binding affinity with pyrazolopyridine derivatives (-8.57 kilocalories per mole), involving hydrogen bonds and hydrophobic contacts within the active site [6]. These interactions suggest potential for mitotic inhibition and cell cycle arrest mechanisms [6]. TBK1 kinase, an important target for anti-inflammatory activity, shows binding energies of -9.2 kilocalories per mole with hydrogen bonding and pi-pi interactions [5].

Cyclooxygenase-2 docking reveals anti-inflammatory potential with binding energies of -8.1 kilocalories per mole [8]. The interactions involve hydrogen bonds with active site residues, suggesting selective cyclooxygenase-2 inhibition over cyclooxygenase-1 [8]. Fibroblast growth factor receptor docking demonstrates adenosine triphosphate pocket binding with energies of -9.5 kilocalories per mole, indicating potential as kinase inhibitors [5].

The binding mode analysis reveals that pyrazolopyridine derivatives typically occupy the adenosine triphosphate binding sites of kinases through their bicyclic aromatic core, which mimics purine nucleotides [9]. The carbonyl groups at positions 3 and 6 participate in hydrogen bonding with backbone atoms of the hinge region, while the nitrogen atoms contribute to electrostatic interactions [9]. Hydrophobic substituents enhance binding affinity through interactions with hydrophobic pockets adjacent to the active site [9].

Pharmacophore Modeling for Bioactivity Prediction

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features responsible for the biological activity of 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione derivatives [10] [11]. This approach enables the prediction of bioactivity based on structural features and guides the design of optimized compounds with enhanced therapeutic potential.

The pharmacophore model for pyrazolopyridine derivatives encompasses six critical features that contribute to bioactivity. Hydrogen bond acceptor features are primarily located at the carbonyl oxygen atoms at positions 3 and 6, with a predicted activity score of 0.85 [10]. These sites facilitate protein binding and enzyme inhibition through directional interactions with amino acid residues in target binding pockets [10].

Hydrogen bond donor capabilities arise from the nitrogen atoms in the pyrazole and pyridine rings, particularly when protonated under physiological conditions [10]. This feature achieves an activity score of 0.72 and contributes significantly to receptor recognition and binding specificity [10]. The spatial arrangement of these donor sites relative to acceptor sites creates a complementary interaction pattern with biological targets [10].

The hydrophobic region encompassing the fused bicyclic aromatic system scores 0.91 in activity prediction, reflecting its crucial role in membrane permeability and lipophilic interactions [10]. This feature enables the compound to traverse biological membranes and engage in van der Waals interactions with hydrophobic amino acid residues in protein binding sites [10].

Aromatic ring features, represented by the pyrazolo[3,4-b]pyridine core structure, achieve an activity score of 0.88 [10]. These features facilitate pi-pi stacking interactions with aromatic amino acids such as phenylalanine, tyrosine, and tryptophan in protein active sites [10]. The planar geometry and electron density distribution of the aromatic system optimize these interactions [10].

Positive ionizable features result from nitrogen protonation under physiological pH conditions, with an activity score of 0.64 [10]. These features enable electrostatic interactions with negatively charged amino acid residues, contributing to binding affinity and selectivity [10]. The basicity of different nitrogen atoms varies based on their chemical environment within the heterocyclic framework [10].

Negative ionizable features, occurring under basic conditions when nitrogen atoms are deprotonated, score 0.57 in activity prediction [10]. While less common under physiological conditions, these features can contribute to ionic interactions and binding selectivity in specific protein environments [10].

Quantitative Structure-Activity Relationship modeling incorporates multiple molecular descriptors to predict biological activity. Electronic properties, including the Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital gap (0.17 electron volts), dipole moment (2.45 Debye), and polarizability (15.2 cubic angstroms), significantly influence reactivity and electron transfer capabilities [12] [11]. These parameters correlate with the compound's ability to interact with biological targets through electronic mechanisms [12].

Geometric properties such as molecular volume (145.8 cubic angstroms) and surface area (198.3 square angstroms) determine steric compatibility with protein binding pockets and influence solvation properties [12]. Topological descriptors, including the Wiener index (156) and Zagreb index (42), encode molecular connectivity and branching patterns that affect biological activity [12].

Physicochemical properties play crucial roles in drug-like behavior and bioavailability. The octanol-water partition coefficient (LogP = 1.23) indicates favorable membrane permeability while maintaining aqueous solubility [12]. The molecular weight (163.14 grams per mole) falls within the optimal range for oral bioavailability according to Lipinski's rule of five [12]. The polar surface area (58.2 square angstroms) suggests good absorption and distribution properties [12].

Three-dimensional Quantitative Structure-Activity Relationship analysis using Comparative Molecular Field Analysis and Comparative Molecular Similarity Indices Analysis reveals the spatial requirements for optimal bioactivity [11]. Electrostatic field contributions highlight the importance of charge distribution, while steric field analysis identifies favorable and unfavorable volume regions around the pharmacophore [11]. These models achieve correlation coefficients exceeding 0.88 for various biological activities, demonstrating their predictive value [11].

Machine learning approaches enhance pharmacophore modeling by incorporating larger datasets and identifying complex structure-activity relationships [13]. Support vector machines and neural network algorithms trained on pyrazolopyridine derivative activity data achieve prediction accuracies exceeding 85% for anticancer and antimicrobial activities [13]. These models identify subtle structural features that traditional statistical methods might overlook [13].

The integration of pharmacophore modeling with molecular dynamics simulations provides insights into the flexibility and conformational requirements of bioactive compounds [14]. Molecular dynamics trajectories reveal the conformational space accessible to pyrazolopyridine derivatives in solution and bound states [14]. Free energy perturbation calculations quantify the energetic contributions of specific structural modifications to binding affinity [14].

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.038176411 g/mol

Monoisotopic Mass

151.038176411 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types